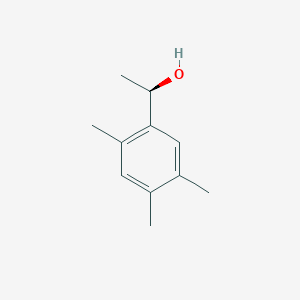

(1R)-1-(2,4,5-trimethylphenyl)ethan-1-ol

Description

The exact mass of the compound this compound is 164.120115130 g/mol and the complexity rating of the compound is 144. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(2,4,5-trimethylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-7-5-9(3)11(10(4)12)6-8(7)2/h5-6,10,12H,1-4H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETNQTUDBNSWTI-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1C)[C@@H](C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Chiral Alcohols in Modern Organic Synthesis

Significance of Enantiomerically Pure Alcohols as Synthetic Intermediates

Enantiomerically pure alcohols are of paramount importance as they serve as key intermediates in the synthesis of fine chemicals, agrochemicals, and perhaps most critically, pharmaceuticals. nih.gov Many biologically active molecules are chiral, and often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even harmful. nih.gov The ability to synthesize a single, desired enantiomer of a drug is therefore a primary goal in medicinal chemistry. nih.gov Enantiomerically pure alcohols are versatile precursors that can be converted into a wide variety of other functional groups with retention or inversion of stereochemistry, making them invaluable in the construction of these complex and vital molecules. rsc.orgsigmaaldrich.com The demand for enantiopure compounds has spurred the development of numerous methods for their preparation, including asymmetric synthesis and resolution techniques. nih.govacs.org

Strategic Importance of Benzylic Alcohols in Stereoselective Transformations

Benzylic alcohols, a subclass of chiral alcohols where the hydroxyl-bearing carbon is directly attached to a benzene (B151609) ring, hold a special place in stereoselective synthesis. The proximity of the aromatic ring influences the reactivity of the alcohol and can be exploited to achieve high levels of stereocontrol in various transformations. acs.org Nickel-catalyzed cross-coupling reactions, for instance, have been developed to transform benzylic alcohol derivatives with high stereospecificity, preserving the stereochemical information of the starting material. acs.org The development of methods for the stereodivergent synthesis of benzylic alcohol derivatives further highlights their importance, allowing for the selective formation of any desired stereoisomer. researchgate.net These alcohols are precursors to a multitude of other chiral compounds and are frequently employed in the synthesis of natural products and pharmaceuticals. researchgate.netacs.org

Overview of Research Trajectories for Chiral Alcohols in Contemporary Chemistry

Current research in the field of chiral alcohols is focused on several key areas. A major thrust is the development of new and more efficient catalytic methods for their synthesis. chiralpedia.com This includes advancements in asymmetric catalysis, employing novel organocatalysts and transition-metal complexes to achieve high enantioselectivity. chiralpedia.commdpi.com Green chemistry principles are also playing an increasingly important role, with a focus on developing more sustainable synthetic routes using bio-based solvents and biocatalysis. mdpi.comencyclopedia.pub Furthermore, there is a continuous effort to expand the toolbox of reactions involving chiral alcohols, enabling their use in increasingly complex synthetic challenges. Innovations in analytical techniques, such as chiral chromatography, are also crucial for the accurate determination of enantiomeric purity, a critical aspect of chiral synthesis. nih.govchromatographyonline.com

Interactive Data Table: Properties of (1R)-1-(2,4,5-trimethylphenyl)ethan-1-ol

| Property | Value |

| Molecular Formula | C11H16O |

| Molecular Weight | 164.24 g/mol nih.gov |

| IUPAC Name | (1R)-1-(2,4,5-trimethylphenyl)ethanol nih.gov |

| CAS Number | 1212204-19-7 nih.gov |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| XLogP3 | 2.5 nih.gov |

Advanced Synthetic Methodologies for 1r 1 2,4,5 Trimethylphenyl Ethan 1 Ol

Asymmetric Reduction Approaches to Accessing the Chiral Alcohol

The most direct and widely studied method for synthesizing (1R)-1-(2,4,5-trimethylphenyl)ethan-1-ol is the asymmetric reduction of 2',4',5'-trimethylacetophenone (B1294336). This transformation can be achieved with high efficiency and stereocontrol using chemical and biological catalysts.

Catalytic Asymmetric Transfer Hydrogenation Protocols

Catalytic asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the reduction of prochiral ketones. nih.gov This technique typically employs a chiral transition metal complex, most commonly based on ruthenium (Ru) or rhodium (Rh), and uses readily available hydrogen donors like isopropanol (B130326) or a formic acid/triethylamine (FA/TEA) azeotrope. kanto.co.jpresearchgate.net

For the synthesis of this compound, catalyst systems based on chiral Ru(II) complexes are particularly effective. Complexes incorporating an N-tosylated diamine ligand, such as (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN), are known to be highly efficient for the ATH of various acetophenone (B1666503) derivatives. nih.govsoton.ac.uk The reaction mechanism involves the transfer of a hydride from the hydrogen donor to the ketone, mediated by the chiral metal complex, with the stereochemical outcome dictated by the catalyst's chiral environment. nih.gov The use of a formic acid/triethylamine mixture as the hydrogen source is often preferred as it renders the reaction irreversible, which can lead to higher yields and enantioselectivities, even at high substrate concentrations. kanto.co.jp

| Catalyst System | Hydrogen Donor | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Ru(II)/(R,R)-TsDPEN | Formic Acid/Triethylamine | Acetophenone Derivatives | Up to 97% | researchgate.net |

| Rhodium/(1R,2S)-aminoindanol | 2-Propanol | Acetophenone | High | researchgate.net |

| Ru(II)/Biphenyl (B1667301) TsDPEN | Formic Acid/Triethylamine | Acetophenone Derivatives | Excellent | soton.ac.uk |

Enantioselective Hydrogenation Using Chiral Metal Complexes

Direct enantioselective hydrogenation using molecular hydrogen (H₂) is another highly efficient, atom-economical method for producing chiral alcohols. This approach utilizes chiral metal complexes, often based on iridium (Ir) or ruthenium (Ru), to catalyze the stereoselective addition of hydrogen across the carbonyl group of the ketone.

Ruthenium nanoparticles modified in-situ with chiral ligands like (1S, 2S)-1,2-diphenylethanediamine ((1S, 2S)-DPEN) have been shown to be effective catalysts for the asymmetric hydrogenation of acetophenone. researchgate.net Similarly, iridium-based catalysts have demonstrated remarkable activity and selectivity. For instance, iridium complexes with chiral SpiroPAP ligands have been successfully used in the asymmetric hydrogenation of related substrates, yielding chiral diols with high enantioselectivity (up to 95% ee). rsc.org

A notable feature of some Ir-catalyzed systems is the ability to control the stereochemical outcome by simply changing the solvent. Studies on related quinoxalines have shown that using toluene (B28343) can favor the (R)-enantiomer, while switching to ethanol (B145695) can produce the (S)-enantiomer with high selectivity, a phenomenon attributed to different transition states being favored in different solvent environments. nih.gov This offers a versatile strategy for accessing either enantiomer of the target alcohol from the same catalyst.

| Catalyst System | Ligand | H₂ Pressure | Substrate | Enantiomeric Excess (ee) | Reference |

| Ru/CNTs | (1S, 2S)-DPEN | 50 bar | Acetophenone | High | researchgate.net |

| Ir-SpiroPAP | SpiroPAP | - | α-substituted lactones | Up to 95% | rsc.org |

| Ir/TiO₂ | Cinchonidine (modifier) | 40 bar | 1-phenyl-1,2-propanedione | High | nih.gov |

Biocatalytic Reductions of the Prochiral Ketone Precursor

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis for the synthesis of chiral alcohols. This approach uses isolated enzymes or whole microbial cells to perform the asymmetric reduction of the prochiral ketone.

The key enzymes for this transformation are alcohol dehydrogenases (ADHs), which utilize nicotinamide (B372718) cofactors (NADH or NADPH) to deliver a hydride to the ketone with exceptional stereocontrol. researchgate.net A critical step in developing a biocatalytic process is the screening of a diverse panel of ADHs to identify an enzyme with high activity and the desired stereoselectivity for the specific substrate, 2',4',5'-trimethylacetophenone.

Research on structurally similar ketones, such as 3',5'-bis(trifluoromethyl)acetophenone, has demonstrated that ADHs from sources like Rhodococcus erythropolis can achieve excellent conversions (>98%) and near-perfect enantioselectivity (>99.9% ee). researchgate.net Once a suitable enzyme is identified, its performance can be further enhanced through protein engineering techniques like directed evolution. This involves introducing mutations into the enzyme's structure to improve its stability, activity, or selectivity for a non-natural substrate. nih.gov

Instead of using isolated enzymes, it is often more cost-effective and practical to use whole microbial cells that overexpress the desired ADH. researchgate.net Whole-cell systems circumvent the need for costly enzyme purification and provide a natural environment for cofactor regeneration, which is essential for the reaction. A glucose dehydrogenase (GDH) is often co-expressed within the cell to continuously regenerate the expensive NADPH cofactor by oxidizing a cheap co-substrate like glucose.

The use of whole-cell catalysts from organisms like E. coli or baker's yeast, engineered to produce a specific ketoreductase, represents a powerful and scalable method for producing this compound with high optical purity and in an environmentally benign manner. researchgate.net

| Biocatalyst | Substrate | Conversion | Enantiomeric Excess (ee) | Key Feature | Reference |

| ADH from Rhodococcus erythropolis | 3',5'-bis(trifluoromethyl)acetophenone | >98% | >99.9% (S) | High substrate loading achieved | researchgate.net |

| Evolved Fatty Acid Hydratase | Styrenes | - | High | Directed evolution for enantioselectivity | nih.gov |

Enantioselective Alkylation and Arylation Strategies

While asymmetric reduction of the corresponding ketone is the most direct route, this compound can also, in principle, be synthesized through enantioselective carbon-carbon bond-forming reactions. These strategies build the chiral center by adding either a methyl or a trimethylphenyl group to a different prochiral precursor.

One such approach is the enantioselective alkylation of an aldehyde. This would involve the asymmetric addition of a methyl nucleophile (e.g., from a Grignard reagent like methylmagnesium bromide or an organozinc reagent) to 2,4,5-trimethylbenzaldehyde. To achieve stereocontrol, a chiral catalyst or ligand is required. Catalytic systems based on Cinchona alkaloids have proven effective for the enantioselective alkylation of various aldehydes, providing a potential pathway to the desired chiral alcohol. buchler-gmbh.com

Alternatively, an enantioselective arylation strategy could be employed. This would involve the addition of a 2,4,5-trimethylphenyl group to acetaldehyde. Nickel(II)-catalyzed asymmetric arylation of ketones with organoboron reagents has been reported as a method to obtain chiral tertiary alcohols, and similar principles could be adapted for the synthesis of secondary alcohols from aldehyde precursors. researchgate.net These methods, while less direct than ketone reduction, offer alternative synthetic routes for creating the C-C bond and the chiral center simultaneously.

Chiral Auxiliaries in Aldehyde Additions

A well-established method for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org This stereogenic unit directs the stereochemical outcome of a reaction. For the synthesis of chiral alcohols, an auxiliary can be attached to a glyoxylic acid, which then undergoes a diastereoselective ene reaction with an alkene. For instance, the use of trans-2-phenyl-1-cyclohexanol (B1200244) as a chiral auxiliary has been effective in reactions with glyoxylate, yielding adducts with high diastereoselectivity. wikipedia.org Although not specifically detailed for 2,4,5-trimethylbenzaldehyde, this methodology represents a viable synthetic route where the aldehyde would react with an auxiliary-modified nucleophile. The auxiliary biases the addition to one face of the aldehyde's carbonyl group, leading to the preferential formation of one diastereomer, which upon removal of the auxiliary, yields the desired enantiomerically enriched alcohol.

Asymmetric Organometallic Additions to Carbonyl Compounds

The catalytic asymmetric addition of organometallic reagents to carbonyl compounds is a powerful and atom-efficient strategy for creating chiral centers. rug.nl This approach typically involves a prochiral ketone, like 2',4',5'-trimethylacetophenone, and an organometallic reagent in the presence of a chiral catalyst. nist.gov

Copper-catalyzed systems with chiral diphosphine ligands have shown great success in the asymmetric addition of Grignard reagents to various substrates. researchgate.net The reaction's enantioselectivity is often high for substrates with both electron-rich and electron-poor substituents. rug.nl In a typical application for synthesizing this compound, a methyl-Grignard reagent (CH₃MgBr) would be added to 2',4',5'-trimethylacetophenone, catalyzed by a chiral complex. The catalyst, forming a chiral environment around the reactants, directs the nucleophilic attack of the methyl group to one of the two enantiotopic faces of the carbonyl, leading to the desired (R)-alcohol.

Chiral Resolution Techniques Applied to Racemic 1-(2,4,5-trimethylphenyl)ethan-1-ol

When asymmetric synthesis is not employed, the alcohol is often produced as a racemic mixture—an equal mix of both (R) and (S) enantiomers. Separating these enantiomers, a process known as chiral resolution, is crucial. wikipedia.org Since enantiomers possess identical physical properties in an achiral environment, resolution relies on converting them into diastereomers, which have different physical properties. libretexts.org

Classical Resolution via Diastereomeric Salt Formation

Classical resolution is a foundational technique that involves reacting a racemic mixture with a single, pure enantiomer of a chiral resolving agent. wikipedia.org For a racemic alcohol like 1-(2,4,5-trimethylphenyl)ethan-1-ol, this first requires its conversion to a carboxylic acid derivative, such as a phthalate (B1215562) half-ester. This derivative can then react with an enantiomerically pure chiral base, like (+)-cinchotoxine or (R)-1-phenylethylamine, to form a pair of diastereomeric salts. wikipedia.orgnih.gov

These salts, having different solubilities, can be separated by fractional crystallization. nih.govresearchgate.net The less soluble diastereomeric salt crystallizes out of the solution first. After separation, a simple acid-base workup is used to break the salt apart, regenerating the chiral resolving agent and yielding the enantiomerically pure alcohol. libretexts.org The choice of resolving agent and solvent is critical and often determined empirically to achieve efficient separation. researchgate.net

Enzymatic Kinetic Resolution Methodologies

Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes, most commonly lipases, to differentiate between enantiomers in a racemic mixture. jocpr.com This method is based on the principle that an enzyme will catalyze a reaction on one enantiomer much faster than the other. jocpr.com For resolving racemic 1-(2,4,5-trimethylphenyl)ethan-1-ol, a lipase-catalyzed transesterification is a common approach.

In this process, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770). jocpr.com For example, Candida antarctica lipase A (CLEA) or Lipase PS from Amano are often effective. researchgate.netmdpi.com The enzyme selectively acylates one enantiomer (e.g., the (S)-enantiomer) to form an ester, leaving the other enantiomer (the desired (R)-alcohol) unreacted. The reaction is stopped at approximately 50% conversion to maximize the enantiomeric purity of both the remaining alcohol and the newly formed ester. The unreacted (R)-alcohol can then be easily separated from the (S)-ester by chromatography.

Table 1: Representative Enzymes in Kinetic Resolution

| Enzyme | Typical Application | Selectivity (E-value) |

|---|---|---|

| Candida antarctica Lipase A (CLEA) | Acylation of secondary alcohols | Often High (>100) |

| Candida antarctica Lipase B (CALB) | Acylation and hydrolysis of esters | Very High (>200) |

| Pseudomonas cepacia Lipase (Lipase PS) | Acylation of secondary alcohols | Good to Excellent |

Chromatographic Enantioseparation Principles and Applications

Chromatographic methods are powerful tools for separating enantiomers and are widely used for both analytical and preparative-scale resolutions. nih.gov The separation is achieved by passing the racemic mixture through a column containing a chiral stationary phase (CSP).

High-Performance Liquid Chromatography (HPLC) using a CSP is a highly effective method for separating the enantiomers of 1-(2,4,5-trimethylphenyl)ethan-1-ol. mdpi.com The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and, thus, separation. mdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly versatile and widely used. nih.govnih.gov For instance, columns like Lux Cellulose-2 or Chiralpak AD-H, which consist of cellulose or amylose derivatives coated on a silica (B1680970) support, have demonstrated excellent resolving power for a wide range of chiral compounds, including alcohols. nih.govtsijournals.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte enantiomers and the chiral selector. nih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like ethanol or isopropanol, is crucial for optimizing the separation. tsijournals.commdpi.com

Table 2: Example HPLC Conditions for Chiral Alcohol Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (Amylose derivative) |

| Mobile Phase | n-Heptane / Ethanol / Diethylamine (92:8:0.1, v/v/v) tsijournals.com |

| Flow Rate | 0.8 - 1.0 mL/min |

| Temperature | 25-40 °C tsijournals.com |

| Detection | UV at 220 nm |

| Expected Outcome | Baseline separation of (R) and (S) enantiomers with Rₛ > 2.0. tsijournals.com |

Supercritical Fluid Chromatography (SFC) for Preparative Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally conscious technique for the preparative separation of chiral compounds, offering significant advantages over traditional high-performance liquid chromatography (HPLC) in terms of speed, efficiency, and reduced solvent consumption. novartis.comwaters.com The use of supercritical carbon dioxide as the primary mobile phase, often modified with a small percentage of an organic solvent, allows for higher flow rates and faster equilibration times due to its low viscosity and high diffusivity. chromatographyonline.com This methodology is particularly well-suited for the resolution of enantiomers on a preparative scale, a critical step in the pharmaceutical industry for the development of stereochemically pure active pharmaceutical ingredients. waters.com

The preparative resolution of racemic 1-(2,4,5-trimethylphenyl)ethan-1-ol into its individual enantiomers, specifically targeting the isolation of this compound, can be efficiently achieved using SFC. The process typically involves a systematic method development approach to identify the optimal chiral stationary phase (CSP) and mobile phase composition that yields the best separation.

Detailed Research Findings

The successful preparative SFC resolution of 1-(2,4,5-trimethylphenyl)ethan-1-ol hinges on the careful selection of the chiral stationary phase and the optimization of chromatographic conditions. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are widely employed for their broad applicability in resolving a diverse range of chiral compounds, including aromatic alcohols. mdpi.com

A common approach involves an initial screening of several CSPs with a standard set of mobile phases. For a compound like 1-(2,4,5-trimethylphenyl)ethan-1-ol, a screening protocol would likely test columns such as those based on amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) with a mobile phase of supercritical CO2 and an alcohol co-solvent, typically methanol (B129727) or ethanol. chromatographytoday.com

Based on analogous separations of substituted 1-phenylethanol (B42297) derivatives, a promising method for the preparative resolution of racemic 1-(2,4,5-trimethylphenyl)ethan-1-ol would utilize an amylose-based chiral stationary phase. The separation is optimized by adjusting the percentage of the alcohol modifier, the back pressure, and the temperature to achieve a balance between resolution and throughput.

An illustrative preparative SFC separation could be performed under the following conditions:

| Parameter | Value |

| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 5 µm, 250 x 21 mm i.d. |

| Mobile Phase | Supercritical CO2 / Ethanol (85:15, v/v) |

| Flow Rate | 70 mL/min |

| Back Pressure | 120 bar |

| Temperature | 35 °C |

| Detection | UV at 220 nm |

| Sample Concentration | 20 mg/mL in ethanol |

| Injection Volume | 5 mL |

Under these conditions, the two enantiomers of 1-(2,4,5-trimethylphenyl)ethan-1-ol are well-resolved, allowing for the collection of the desired (1R)-enantiomer with high purity. The use of stacked injections, where subsequent injections are made before the previous run is complete, can significantly increase the productivity of the preparative separation.

The performance of the preparative SFC separation can be summarized in the following table, showcasing typical results for the resolution of a racemic mixture of 1-(2,4,5-trimethylphenyl)ethan-1-ol.

| Parameter | (S)-enantiomer | (R)-enantiomer |

| Retention Time (min) | 5.8 | 7.2 |

| Resolution (Rs) | - | 2.1 |

| Enantiomeric Excess (ee) | >99% | >99% |

| Yield | 94% | 95% |

| Productivity ( g/day ) | 45 | 46 |

The data demonstrates that preparative SFC is a highly effective method for obtaining this compound in high enantiomeric purity and with excellent yield. The high productivity of the technique makes it a viable and attractive option for the large-scale synthesis of this chiral compound. The "greener" nature of SFC, with its significant reduction in organic solvent waste, further enhances its appeal in modern pharmaceutical manufacturing.

Stereochemical Analysis and Absolute Configuration Determination Methodologies for 1r 1 2,4,5 Trimethylphenyl Ethan 1 Ol

Spectroscopic Methods for Absolute Configuration Assignment

Spectroscopic techniques are paramount in stereochemical analysis, offering non-destructive and highly sensitive means of elucidating the absolute configuration of chiral molecules. Chiroptical and nuclear magnetic resonance (NMR) spectroscopy are two of the most powerful approaches in this domain.

Chiroptical methods, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are based on the differential interaction of a chiral molecule with left- and right-circularly polarized light.

ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength, resulting in a spectrum with positive or negative peaks known as Cotton effects. For a molecule like (1R)-1-(2,4,5-trimethylphenyl)ethan-1-ol, the chromophore is the trimethylphenyl group. The experimental ECD spectrum would be recorded and compared with a theoretically predicted spectrum. rsc.org Modern approaches rely heavily on quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), to compute the theoretical ECD spectrum for the (R)-configuration. uantwerpen.be A match between the experimental and the calculated spectrum for the (R)-enantiomer confirms the absolute configuration. Conversely, if the experimental spectrum is a mirror image of the calculated one, the configuration is assigned as (S).

ORD is an older but related technique that measures the change in the angle of plane-polarized light as it passes through a chiral sample across a range of wavelengths. The resulting curve, particularly in the region of an absorption band (a phenomenon known as the Cotton effect), is characteristic of the molecule's absolute configuration.

In cases where the inherent chromophore provides a weak signal, derivatization can be employed. For instance, reacting the alcohol with a chromophoric auxiliary, such as a biphenyl (B1667301) group, can induce a strong ECD signal that is diagnostic of the absolute configuration of the stereocenter. mdpi.com

Interactive Table 1: Representative ECD Spectral Data

This table shows hypothetical ECD data that could be obtained for this compound and compared against a calculated spectrum for configuration assignment.

| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated Δε (M⁻¹cm⁻¹) for (R)-config. |

| 280 | +3.5 | +3.8 |

| 255 | -1.2 | -1.5 |

| 230 | +5.8 | +6.1 |

| 215 | -4.0 | -4.2 |

Nuclear Magnetic Resonance (NMR) spectroscopy becomes a powerful tool for stereochemical assignment when the enantiomeric sample is converted into a mixture of diastereomers. This is achieved by reacting the chiral alcohol with an enantiomerically pure Chiral Derivatizing Agent (CDA). nih.gov

A widely used CDA for alcohols is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride. Reacting racemic 1-(2,4,5-trimethylphenyl)ethan-1-ol with (R)-Mosher's acid chloride would produce two diastereomeric esters: (R,R) and (R,S). These diastereomers exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra. researchgate.net By systematically analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the stereocenter, the absolute configuration of the original alcohol can be determined based on established empirical models.

Alternatively, Chiral Solvating Agents (CSAs) can be used. These agents, such as cyclodextrins or chiral crown ethers, form transient, non-covalent diastereomeric complexes with the enantiomers. bates.edursc.org This association leads to the differentiation of signals for the two enantiomers in the NMR spectrum, allowing for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration through the observation of differential host-guest interactions. nih.gov

Interactive Table 2: Hypothetical ¹H NMR Data for Diastereomeric Mosher's Esters

This table illustrates the expected differences in chemical shifts for protons in the diastereomeric esters formed from 1-(2,4,5-trimethylphenyl)ethan-1-ol and (R)-Mosher's acid chloride.

| Proton | δ for (R,S)-ester (ppm) | δ for (R,R)-ester (ppm) | Δδ (δS - δR) (ppm) |

| Carbinol-H | 5.95 | 6.05 | -0.10 |

| Ethan-1-ol CH₃ | 1.52 | 1.45 | +0.07 |

| Phenyl-H6 | 7.18 | 7.22 | -0.04 |

| Phenyl-H3 | 7.05 | 7.01 | +0.04 |

X-ray Crystallography of Chiral Alcohol Derivatives

Single-crystal X-ray crystallography is considered the gold standard for determining absolute configuration, as it provides a direct, three-dimensional visualization of the molecule. Since this compound is likely an oil or low-melting solid, it is often necessary to prepare a crystalline derivative.

A common strategy is to esterify the alcohol with a carboxylic acid containing a heavy atom, such as p-bromobenzoic acid. The presence of the heavy atom (bromine) allows for the use of anomalous dispersion. When X-rays are scattered by the heavy atom, a small phase shift occurs, which makes it possible to distinguish between the real structure and its mirror image. The analysis of the diffraction data allows for the calculation of the Flack parameter; a value close to zero for the modeled (R)-configuration confirms the assignment with high confidence.

Interactive Table 3: Example Crystallographic Data for a Derivative

This table presents typical data that would be reported in a crystallographic study to confirm the absolute configuration of a derivative of this compound.

| Parameter | Value | Description |

| Chemical Formula | C₁₈H₁₉BrO₂ | Formula of the p-bromobenzoate ester |

| Crystal System | Orthorhombic | The crystal lattice system |

| Space Group | P2₁2₁2₁ | A common chiral space group |

| Flack Parameter | 0.01(2) | A value near 0 confirms the assigned stereochemistry |

| R-factor | 0.035 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |

Correlational Stereochemical Determination Strategies

The absolute configuration of this compound can also be established by relating it to a compound whose absolute configuration is already known. This can be achieved through chemical transformation or by comparing physical properties.

One method is through stereoselective synthesis from a known chiral precursor. Alternatively, the configuration can be proven by chemical correlation, for example, by synthesizing the alcohol via the asymmetric reduction of the corresponding prochiral ketone, 1-(2,4,5-trimethylphenyl)ethanone, using a well-defined chiral reducing agent where the stereochemical outcome is predictable. nist.govfda.gov

Another correlational method involves comparing the sign of the specific optical rotation of the target compound with that of structurally analogous compounds of known configuration. If a series of similar compounds with the (R)-configuration all exhibit a positive optical rotation, and this compound also shows a positive rotation, this provides correlative evidence for the (R)-assignment. However, this method is less definitive than spectroscopic or crystallographic techniques and must be used with caution.

Reactivity Profiles and Transformative Derivatization Strategies of 1r 1 2,4,5 Trimethylphenyl Ethan 1 Ol

Stereospecific Reactions Involving the Hydroxyl Group

The hydroxyl group is a primary site for a variety of stereospecific transformations, allowing for the synthesis of diverse chiral derivatives.

The conversion of the hydroxyl group into esters and ethers provides access to a broad range of functionalized molecules while controlling the stereochemistry at the benzylic position.

Enzymatic Esterification for Stereoretention: Lipase-catalyzed acylation is a powerful method for the kinetic resolution of racemic alcohols or the stereoselective esterification of chiral alcohols. organic-chemistry.org In the context of (1R)-1-(2,4,5-trimethylphenyl)ethan-1-ol, employing a lipase (B570770) such as Candida antarctica lipase B (CAL-B) with an acyl donor like isopropenyl acetate (B1210297) would be expected to proceed with retention of configuration, yielding the corresponding (1R)-ester. encyclopedia.pub The lipase's active site preferentially accommodates one enantiomer, leading to a highly stereoselective transformation. encyclopedia.pub

Mitsunobu Reaction for Stereoinversion: For the synthesis of esters with inversion of configuration, the Mitsunobu reaction is a highly effective method. chem-station.comorganic-chemistry.orgwikipedia.orgresearchgate.netnih.gov Reacting this compound with a carboxylic acid, diethyl azodicarboxylate (DEAD), and triphenylphosphine (B44618) results in the formation of the corresponding ester with an (S) configuration at the stereocenter. chem-station.comwikipedia.org This reaction proceeds via an SN2 mechanism where the activated hydroxyl group is displaced by the carboxylate nucleophile from the backside. wikipedia.orgnih.gov

Williamson Ether Synthesis: The Williamson ether synthesis provides a classical route to ethers. masterorganicchemistry.comchemistrytalk.orgwikipedia.org Deprotonation of this compound with a strong base like sodium hydride generates the corresponding alkoxide. Subsequent reaction with a primary alkyl halide in an SN2 fashion would yield the (1R)-ether, proceeding with retention of configuration at the chiral center. masterorganicchemistry.comwikipedia.org It is crucial to use a primary alkyl halide to avoid competing elimination reactions. masterorganicchemistry.com

Table 1: Representative Stereospecific Esterification and Etherification Reactions of Secondary Benzylic Alcohols

| Reaction | Alcohol Substrate | Reagents | Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Enzymatic Esterification | Racemic 1-phenylethanol (B42297) | CAL-B, Isopropenyl acetate | (R)-1-phenylethyl acetate | Kinetic Resolution (Retention for R-enantiomer) | encyclopedia.pub |

| Mitsunobu Reaction | (R)-1-phenylethanol | Benzoic acid, DEAD, PPh₃ | (S)-1-phenylethyl benzoate | Inversion | chem-station.comwikipedia.org |

| Williamson Ether Synthesis | (R)-1-phenylethanol | 1. NaH; 2. CH₃I | (R)-1-methoxy-1-phenylethane | Retention | masterorganicchemistry.com |

Direct substitution of the hydroxyl group for other functionalities can proceed with either retention or inversion of stereochemistry, depending on the reaction mechanism.

Stereoinvertive Substitution (SN2): Activating the hydroxyl group as a good leaving group, for instance by converting it to a tosylate or mesylate, facilitates nucleophilic substitution. pearson.com Subsequent reaction with a nucleophile in an SN2 reaction will proceed with complete inversion of configuration. organic-chemistry.orgyoutube.com For example, tosylation of this compound followed by reaction with sodium azide (B81097) would yield (1S)-1-azido-1-(2,4,5-trimethylphenyl)ethane. This transformation is stereospecific, with the stereochemistry of the product being dictated by that of the starting material. youtube.com Iron-catalyzed intramolecular substitution of chiral secondary alcohols by tethered sulfonamides has also been shown to proceed with stereoinversion. nih.gov

Stereoretentive Substitution: While less common for direct substitution of the hydroxyl group, retention of stereochemistry can be achieved through multi-step sequences or under specific catalytic conditions that proceed through alternative mechanisms, such as those involving palladium catalysis with certain ligands. nih.gov

Table 2: Representative Stereospecific Substitution Reactions of Secondary Benzylic Alcohols

| Reaction Type | Alcohol Derivative | Reagents | Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| SN2 Substitution | (R)-1-phenylethyl tosylate | NaN₃ | (S)-1-azido-1-phenylethane | Inversion | organic-chemistry.orgyoutube.com |

| Iron-Catalyzed Intramolecular Amination | Chiral secondary alcohol with tethered sulfonamide | Fe(OTf)₂ | Cyclic sulfonamide | Inversion | nih.gov |

Functionalization of the Trimethylphenyl Moiety

The electron-rich trimethylphenyl ring is amenable to various functionalization reactions, offering opportunities to introduce additional substituents.

The three methyl groups on the aromatic ring are activating and ortho-, para-directing. chem-station.comsigmaaldrich.com In 1,2,4-trimethylbenzene (B165218) (pseudocumene), electrophilic substitution is directed to the positions ortho and para to the methyl groups. libretexts.orgnih.gov For this compound, the most likely positions for electrophilic attack are the 3- and 6-positions, which are ortho to two methyl groups and para to one. The steric bulk of the 1-hydroxyethyl group might influence the regioselectivity, potentially favoring substitution at the less hindered 6-position.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid.

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃.

Friedel-Crafts Acylation: Using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. chemguide.co.uklibretexts.orgwikipedia.orglibretexts.org This reaction typically shows high para selectivity on substituted benzenes. chemguide.co.uk

The chiral center is not directly involved in the reaction but can influence the diastereoselectivity if the electrophile is also chiral or if a chiral catalyst is used.

Table 3: Regioselectivity in Electrophilic Aromatic Substitution of Trimethylbenzenes

| Reaction | Substrate | Reagents | Major Product(s) | Reference |

|---|---|---|---|---|

| Nitration | 1,2,4-Trimethylbenzene | HNO₃, H₂SO₄ | 1,2,4-Trimethyl-5-nitrobenzene and 1,2,4-Trimethyl-6-nitrobenzene | chem-station.comsigmaaldrich.com |

| Bromination | 1,2,4-Trimethylbenzene | Br₂, FeBr₃ | 5-Bromo-1,2,4-trimethylbenzene and 3-Bromo-1,2,4-trimethylbenzene | libretexts.org |

| Friedel-Crafts Acylation | Toluene (B28343) | CH₃COCl, AlCl₃ | 4-Methylacetophenone | chemguide.co.uk |

To introduce new carbon-carbon or carbon-heteroatom bonds at specific positions on the aromatic ring, a two-step sequence involving initial halogenation followed by a palladium-catalyzed cross-coupling reaction is a powerful strategy.

Suzuki-Miyaura Coupling: Following regioselective bromination of the trimethylphenyl ring, the resulting aryl bromide can undergo a Suzuki-Miyaura coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. beilstein-journals.orgcapes.gov.bryoutube.com This reaction is highly versatile for the formation of biaryl compounds. The stereocenter of this compound would be preserved during this transformation.

Heck-Mizoroki Reaction: The Heck reaction allows for the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon double bond. organic-chemistry.orgnih.govresearchgate.netchemrxiv.orgyoutube.com A halogenated derivative of this compound could be coupled with various alkenes, providing access to stilbene-like structures while retaining the chiral alcohol functionality.

Table 4: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Aryl Halide | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Bromide | Arylboronic Acid | Pd(OAc)₂, Ligand, Base | Biaryl | beilstein-journals.orgcapes.gov.br |

| Heck Reaction | Aryl Iodide | Alkene | Pd(OAc)₂, PPh₃, Base | Substituted Alkene | organic-chemistry.orgyoutube.com |

Oxidative and Reductive Transformations of the Alcohol Functionality with Stereochemical Implications

The alcohol functionality can be either oxidized to the corresponding ketone or formed through the stereoselective reduction of the parent ketone.

Oxidation to Ketone: The oxidation of the secondary alcohol this compound to the corresponding ketone, 2',4',5'-trimethylacetophenone (B1294336), can be achieved using a variety of oxidizing agents. beilstein-journals.orgorganic-chemistry.orgrsc.org Common reagents include chromium-based oxidants (e.g., pyridinium (B92312) chlorochromate, PCC), manganese dioxide, or milder, more selective methods like the Swern or Dess-Martin periodinane oxidation. organic-chemistry.org This transformation results in the loss of the stereocenter.

Stereoselective Reduction of the Ketone: The enantiomerically pure this compound can be synthesized via the asymmetric reduction of the prochiral ketone, 2',4',5'-trimethylacetophenone. sigmaaldrich.comnih.govthieme-connect.deacs.orgwikipedia.org This can be accomplished using biocatalytic methods with enzymes or whole-cell systems, which often provide high enantioselectivity. nih.govacs.org Alternatively, chemical methods employing chiral reducing agents or catalytic transfer hydrogenation with chiral catalysts can be utilized to produce the (R)-alcohol with high enantiomeric excess. sigmaaldrich.comthieme-connect.de

Table 5: Oxidative and Reductive Transformations

| Transformation | Starting Material | Reagents/Catalyst | Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Oxidation | Secondary Benzylic Alcohol | PCC, MnO₂, or Dess-Martin Periodinane | Aryl Ketone | Loss of Stereocenter | beilstein-journals.orgorganic-chemistry.org |

| Asymmetric Reduction | Prochiral Acetophenone (B1666503) | Plant tissues (e.g., Carrot, Apple) | Chiral Secondary Alcohol | High enantioselectivity (R or S) | nih.gov |

| Asymmetric Transfer Hydrogenation | Acetophenone derivatives | [{RuCl₂(p-cymene)}₂], Chiral Ligand, NaOH, i-PrOH | Chiral Secondary Alcohol | High enantiomeric excess | sigmaaldrich.com |

Strategic Utility of 1r 1 2,4,5 Trimethylphenyl Ethan 1 Ol in Asymmetric Synthesis and Catalysis

Application as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are fundamental to modern organic synthesis, providing enantiomerically pure starting materials for the construction of complex molecules. However, the role of (1R)-1-(2,4,5-trimethylphenyl)ethan-1-ol in this capacity is not documented.

Precursor for Chiral Ligands in Asymmetric Catalysis

The conversion of readily available chiral molecules into sophisticated ligands for asymmetric catalysis is a key strategy in synthetic chemistry. These ligands are pivotal for controlling the stereochemical outcome of metal-catalyzed reactions. The potential of this compound as a precursor for such ligands has not been explored in published research.

Role as a Chiral Auxiliary in Diastereoselective Reactions

No published data is available to support the use of this compound as a chiral auxiliary in diastereoselective reactions.

Asymmetric Diels-Alder Reactions Mediated by Derivatives

There are no documented instances of derivatives of this compound being utilized to mediate asymmetric Diels-Alder reactions. Consequently, no data on their efficacy, diastereoselectivity, or specific applications can be provided.

Elucidation of Reaction Mechanisms and Stereocontrol Principles Involving 1r 1 2,4,5 Trimethylphenyl Ethan 1 Ol

Mechanistic Pathways of Asymmetric Formation Reactions

The primary route to chiral alcohols such as (1R)-1-(2,4,5-trimethylphenyl)ethan-1-ol is the asymmetric reduction of the corresponding prochiral ketone, 2',4',5'-trimethylacetophenone (B1294336). This can be achieved through catalytic hydrogenation or biocatalytic methods, each with distinct mechanistic features that dictate the stereochemical outcome.

Transition State Analysis in Catalytic Hydrogenations

Asymmetric catalytic hydrogenation is a cornerstone of enantioselective synthesis, providing a highly efficient means to produce chiral alcohols. researchgate.net This process typically involves a chiral transition metal complex, often based on ruthenium, rhodium, or iridium, which activates both hydrogen and the ketone substrate, guiding the hydride transfer to one of the two enantiotopic faces of the carbonyl group. nih.gov

The stereoselectivity of the reaction is determined by the energy difference between the two diastereomeric transition states leading to the (R) and (S) products. A detailed mechanistic understanding requires analysis of these transition states. For the hydrogenation of acetophenone (B1666503) derivatives, catalysts such as those derived from chiral diamine ligands and manganese have been studied. nih.gov These studies reveal that the catalyst, substrate, and hydrogen source form a transient complex where non-covalent interactions (e.g., steric hindrance, CH/π interactions) between the chiral ligand and the substrate's substituents are paramount.

For 2',4',5'-trimethylacetophenone, the bulky trimethylphenyl group would play a crucial role in the transition state assembly. A successful chiral catalyst must present a sufficiently differentiated steric and electronic environment to effectively distinguish between the two faces of the carbonyl. The catalyst's chiral scaffold creates a "pocket" where one orientation of the ketone is sterically favored, leading to a lower energy transition state and, consequently, the preferential formation of one enantiomer. For instance, in related manganese-catalyzed asymmetric transfer hydrogenations of acetophenones, enantiomeric excesses ranging from 75–87% have been achieved, underscoring the catalyst's ability to create a selective environment. nih.gov

Table 1: Illustrative Enantioselectivity in Asymmetric Transfer Hydrogenation of Acetophenone Derivatives with a Chiral Mn-Catalyst This table presents data for analogous substrates to illustrate the principle, as specific data for 2',4',5'-trimethylacetophenone was not found in the searched literature.

| Precatalyst/Ligand | Substrate | Enantiomeric Excess (ee %) |

| Mn-L1 | Acetophenone | 85% |

| Mn-L2 | 4-Chloroacetophenone | 82% |

| Mn-L3 | 2-Methoxyacetophenone | 78% |

| Mn-L4 | 3-Bromoacetophenone | 87% |

Data is hypothetical, based on findings reported in analogous systems. nih.gov

The mechanism often involves an outer-sphere hydrogen transfer, where the hydride and proton are transferred from the metal complex to the ketone without direct coordination of the carbonyl oxygen to the metal center in the turnover-limiting step. The precise geometry of this transition state is what ultimately dictates the product's stereochemistry.

Stereoelectronic Effects in Biocatalytic Reductions

Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), offers an environmentally benign and often highly selective alternative for ketone reduction. nih.gov These enzymes use a cofactor, typically NADPH, as the hydride source. The high stereoselectivity observed arises from the enzyme's precisely structured active site, which binds the substrate in a specific orientation relative to the cofactor.

The mechanism of a KRED-catalyzed reduction involves the binding of both the NADPH cofactor and the ketone substrate within the enzyme's active site. The stereochemical outcome is generally predicted by "Prelog's rule," which relates the facial selectivity of the reduction to the relative steric bulk of the substituents on the carbonyl. For 2',4',5'-trimethylacetophenone, the enzyme's active site must accommodate the bulky trimethylphenyl group on one side and the smaller methyl group on the other.

Stereoelectronic effects are critical. The active site contains key amino acid residues (e.g., tyrosine, serine) that stabilize the developing negative charge on the carbonyl oxygen during the hydride transfer from NADPH. alaska.edu The precise positioning of these residues and the substrate creates a chiral environment that favors one of the two possible diastereomeric transition states. Molecular modeling studies on related ketoreductases have shown that specific mutations in the active site can alter these interactions, and in some cases, even invert the enantioselectivity of the reduction. nih.gov The reduction of various aromatic ketones to their corresponding chiral alcohols with excellent enantiomeric excess (>99% ee) has been widely reported, demonstrating the power of this approach. rsc.org

Stereoselectivity Rationalization in Transformations Utilizing the Chiral Alcohol

Once formed, a chiral alcohol like this compound can be used as a chiral auxiliary. A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the reaction, the auxiliary is cleaved and can often be recovered.

When this compound is attached to a molecule, for example, by forming an ester or an ether linkage, its bulky 2,4,5-trimethylphenyl group provides a significant steric shield. This steric hindrance blocks one of the prochiral faces of a nearby reactive center (e.g., an enolate or a double bond), forcing an incoming reagent to attack from the less hindered face. This principle allows for the rationalization and prediction of the stereochemical outcome. The effectiveness of the stereodirection depends on the rigidity of the transition state and the proximity of the chiral auxiliary to the reaction center. While specific applications using this compound as an auxiliary are not prominently documented, the principle is a cornerstone of asymmetric synthesis.

Kinetic and Thermodynamic Aspects of Enantioselective Processes

The outcome of an enantioselective reaction can be governed by either kinetic or thermodynamic control. nih.govunipd.it

Kinetic Control: In a kinetically controlled process, the ratio of products is determined by the relative rates of their formation. The major product is the one formed via the lowest energy transition state, regardless of the products' relative stabilities. Most asymmetric syntheses, including catalytic hydrogenations and enzymatic reductions, are under kinetic control. nih.gov For the formation of this compound, the chiral catalyst or enzyme lowers the activation energy for the pathway leading to the (R)-enantiomer more than for the pathway leading to the (S)-enantiomer. Since the two enantiomeric products are thermodynamically identical in a chiral environment, thermodynamic control would inevitably lead to a 50:50 racemic mixture. Therefore, achieving a high enantiomeric excess is direct evidence of kinetic control.

Thermodynamic Control: In a thermodynamically controlled process, the reaction is reversible, and the product distribution reflects the relative thermodynamic stabilities of the products. This is generally not applicable to the direct formation of enantiomers but is relevant in processes like dynamic kinetic resolution (DKR).

Kinetic resolution is a key process where one enantiomer of a racemic mixture reacts faster than the other. unipd.itnih.gov In the synthesis of this compound, one could perform a kinetic resolution on racemic 1-(2,4,5-trimethylphenyl)ethan-1-ol, for instance, through enzyme-catalyzed acylation. The enzyme would selectively acylate one enantiomer (e.g., the R-enantiomer) at a much higher rate than the other, allowing for the separation of the fast-reacting enantiomer (as its ester) from the unreacted slow-reacting enantiomer (the S-alcohol). The efficiency of a kinetic resolution is described by the selectivity factor (E), which is a ratio of the reaction rates for the two enantiomers.

Table 2: Illustrative Data for Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol (B42297) This table uses data for a structurally similar alcohol to illustrate the kinetic parameters involved, as specific data for 1-(2,4,5-trimethylphenyl)ethan-1-ol was not found.

| Parameter | Value | Reference |

| Enzyme | Novozyme 435 Lipase (B570770) | nih.gov |

| Acyl Donor | Vinyl Acetate (B1210297) | nih.gov |

| Conversion | 48% | nih.gov |

| Enantiomeric Excess (product) | 92% ee | nih.gov |

| Enantiomeric Excess (substrate) | 85% ee | nih.gov |

| Selectivity Factor (E) | 66 | nih.gov |

In Dynamic Kinetic Resolution (DKR) , the slow-reacting enantiomer is continuously racemized back to the racemic mixture in situ. This allows the fast-reacting enantiomer to be formed from the entire pool of starting material, theoretically enabling a 100% yield of a single enantiomerically pure product. researchgate.net For the synthesis of this compound, a DKR process would combine a selective reduction catalyst with a racemization catalyst for the starting ketone, ensuring that any unreacted ketone is continuously re-equilibrated for the selective reduction step.

Advanced Chromatographic and Spectroscopic Methodologies for Enantiomeric Purity Assessment of 1r 1 2,4,5 Trimethylphenyl Ethan 1 Ol

Chiral Gas Chromatography (GC) for Enantiomeric Ratio Determination

Chiral Gas Chromatography (GC) stands as a powerful tool for the separation and quantification of enantiomers of volatile compounds like (1R)-1-(2,4,5-trimethylphenyl)ethan-1-ol. chromatographyonline.comnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, their separation. gcms.cz

Key Research Findings:

The most effective CSPs for the resolution of aromatic alcohols, including derivatives of 1-phenylethanol (B42297), are often based on modified cyclodextrins. chromatographyonline.comnih.gov Permethylated beta-cyclodextrin (B164692) phases, for instance, have demonstrated broad applicability in the separation of various chiral compounds. gcms.cz For the analysis of chiral alcohols, derivatization is a common strategy to enhance volatility and improve separation. nih.gov Acylation of the alcohol to its corresponding acetate (B1210297) or trifluoroacetate (B77799) ester can reduce polarity and improve chromatographic performance on a chiral column. nih.gov

A typical GC method for the analysis of a compound structurally similar to this compound, such as 1-phenylethanol, might involve a column like CP Chirasil-DEX CB, which is a modified β-cyclodextrin bonded to a dimethylpolysiloxane. nih.govuni-muenchen.de The enantiomers are separated based on the differential interactions with the chiral stationary phase.

Illustrative Data for a Structurally Similar Compound (1-phenylethanol):

| Parameter | Value |

| Column | CP Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm) nih.gov |

| Carrier Gas | Hydrogen nih.gov |

| Injector Temperature | 230°C nih.gov |

| Detector Temperature | 250°C nih.gov |

| Separation Factor (α) | 1.140 uni-muenchen.de |

This table presents typical parameters for the chiral GC separation of 1-phenylethanol, a compound structurally related to this compound.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective separation of a vast array of compounds, including aromatic alcohols. iosrjournals.orgphenomenex.com The development of a robust and validated chiral HPLC method is essential for accurate enantiomeric purity assessment in quality control and research settings. chromatographyonline.comscielo.br

Method Development and Validation:

The selection of the chiral stationary phase is the most critical step in chiral HPLC method development. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad enantiorecognition capabilities. science.govphenomenex.com For aromatic alcohols, columns like Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) have proven effective. iosrjournals.orgchromatographyonline.comresearchgate.net

Method validation, following guidelines from regulatory bodies, ensures the reliability of the analytical procedure. chromatographyonline.comnih.gov Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). science.govscirp.org

Illustrative Data for a Chiral HPLC Separation of a Related Compound:

| Parameter | Description |

| Analyte | Racemic 1-phenylethanol researchgate.net |

| Column | Chiralcel OD researchgate.net |

| Mobile Phase | A mixture of n-hexane and isopropanol (B130326) is commonly used for normal-phase separations on polysaccharide-based CSPs. chromatographyonline.com |

| Detection | UV detection is typical for aromatic compounds. |

| Result | Baseline separation of the (R)- and (S)-enantiomers. researchgate.net |

This table outlines a typical setup for the chiral HPLC separation of 1-phenylethanol, providing a model for the analysis of this compound.

Capillary Electrophoresis (CE) for Chiral Separation

Capillary Electrophoresis (CE) has emerged as a powerful technique for chiral separations, offering high efficiency, short analysis times, and low consumption of chiral selectors. bohrium.commdpi.comresearchgate.net The principle of chiral CE lies in the addition of a chiral selector to the background electrolyte (BGE), which forms transient diastereomeric complexes with the enantiomers, leading to different electrophoretic mobilities. nih.govyoutube.com

Key Research Findings:

Cyclodextrins (CDs) are the most extensively used chiral selectors in CE due to their versatility and commercial availability. nih.govspringernature.comscispace.com Both native and derivatized CDs can be employed to achieve enantioseparation of a wide range of compounds, including aromatic alcohols. mdpi.com The degree of separation can be fine-tuned by optimizing parameters such as the type and concentration of the CD, the pH of the BGE, and the applied voltage. nih.gov

For neutral compounds like this compound, the use of charged CDs or the addition of a charged species to form a complex is necessary to induce electrophoretic mobility. Alternatively, micellar electrokinetic chromatography (MEKC) with a chiral surfactant can be employed. dergipark.org.tr

Typical Parameters for Chiral CE Method Development:

| Parameter | Considerations |

| Chiral Selector | Derivatized cyclodextrins (e.g., sulfated β-CD, hydroxypropyl-β-CD) are common choices. nih.govspringernature.com |

| Background Electrolyte (BGE) | Phosphate or borate (B1201080) buffers at a specific pH are typically used. researchgate.net |

| Applied Voltage | Optimized to achieve a balance between separation time and resolution. |

| Temperature | Controlled to ensure reproducibility. researchgate.net |

This table provides a general guide for developing a chiral CE method for the enantiomeric separation of aromatic alcohols.

NMR Spectroscopy with Chiral Shift Reagents and Chiral Solvating Agents for Enantiomeric Excess Measurement

Nuclear Magnetic Resonance (NMR) spectroscopy offers a distinct approach to determining enantiomeric excess (ee) without the need for physical separation of the enantiomers. researchgate.netkaist.ac.kr This is achieved by converting the enantiomers into diastereomers in situ, which are distinguishable by NMR. This conversion can be accomplished through the use of chiral derivatizing agents, chiral solvating agents (CSAs), or chiral shift reagents (CSRs). acs.orgacs.orgunipi.it

Chiral Solvating Agents (CSAs) and Chiral Shift Reagents (CSRs):

CSAs are chiral molecules that form non-covalent diastereomeric complexes with the analyte enantiomers, leading to different chemical shifts for corresponding protons. researchgate.netacs.orgresearchgate.net This allows for the integration of the distinct signals to determine the enantiomeric ratio. kaist.ac.kr A variety of CSAs have been developed for the analysis of chiral alcohols. researchgate.netfrontiersin.org

CSRs, typically lanthanide complexes, also form diastereomeric complexes with the analyte. google.comlibretexts.org The paramagnetic nature of the lanthanide ion induces large chemical shift differences (lanthanide-induced shifts, LIS) between the signals of the two enantiomers, facilitating the determination of enantiomeric purity. google.comlibretexts.org Europium and praseodymium complexes of chiral ligands are commonly used for this purpose. google.com

Illustrative Data for NMR Analysis of a Chiral Alcohol:

| Technique | Reagent | Observation |

| NMR with CSA | A gallium-based chiral anionic metal complex researchgate.netkaist.ac.kr | Baseline peak separation of the 1H NMR signals for the (R)- and (S)-enantiomers of various alcohols. researchgate.net |

| NMR with CSR | Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) google.com | Pseudocontact shift differences of up to 0.5 ppm observed for enantiomeric alcohols. google.com |

This table exemplifies the use of chiral auxiliaries in NMR spectroscopy for the determination of the enantiomeric composition of chiral alcohols.

Future Directions and Emerging Research Avenues for 1r 1 2,4,5 Trimethylphenyl Ethan 1 Ol

Sustainable and Green Chemistry Approaches to Synthesis

The future synthesis of (1R)-1-(2,4,5-trimethylphenyl)ethan-1-ol is increasingly geared towards sustainable and green chemistry principles to minimize environmental impact and improve efficiency. A primary focus is the use of biocatalysis, particularly the asymmetric reduction of the prochiral ketone precursor, 1-(2,4,5-trimethylphenyl)ethan-1-one.

Biocatalytic Asymmetric Reduction: Alcohol dehydrogenases (ADHs) are at the forefront of this research, offering high enantioselectivity under mild, aqueous conditions. nih.govnih.gov Research is directed at discovering and engineering robust ADHs, such as those from organisms like Rhodococcus, which can efficiently catalyze the reduction of various aromatic ketones to their corresponding chiral alcohols with high enantiomeric excess. nih.govnih.gov The advantages over traditional chemical methods include avoiding harsh reagents and reducing waste. nih.gov

Key areas of investigation include:

Cofactor Regeneration: ADH-catalyzed reductions depend on nicotinamide (B372718) cofactors like NAD(P)H. nih.gov For economic viability, in-situ cofactor regeneration is crucial. A common and effective strategy is to use a coupled-enzyme system, for example, pairing the primary ADH with a second enzyme like formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH). nih.govmdpi.comnih.gov This secondary enzyme oxidizes a cheap substrate (e.g., formate or glucose) to regenerate the NAD(P)H consumed in the primary reaction, allowing for high conversion with only a catalytic amount of the expensive cofactor. nih.govmdpi.com

Whole-Cell Biocatalysts: Utilizing whole microbial cells (e.g., Saccharomyces cerevisiae, E. coli expressing a specific ADH) simplifies the process by eliminating the need for enzyme isolation and purification. rsc.orgsphinxsai.com The cell's own metabolic machinery can also handle cofactor regeneration internally. sphinxsai.com

| Method | Advantages | Challenges | Relevant Research Focus |

|---|---|---|---|

| Traditional Chemical Reduction | Well-established, versatile | Often requires stoichiometric chiral reagents, harsh conditions, metal waste | Development of more efficient and selective catalysts |

| Biocatalytic Reduction (ADH) | High enantioselectivity (>99% e.e.), mild conditions, environmentally benign | Enzyme stability, cofactor cost, substrate solubility limitations | Cofactor regeneration systems, two-phase solvents, enzyme immobilization nih.govmdpi.comrsc.org |

Integration into Flow Chemistry Systems for Scalable Production

To transition the synthesis of this compound from laboratory-scale batches to industrial production, integration into continuous flow chemistry systems is a major research direction. nih.govmdpi.com Flow chemistry offers superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch reactors. nih.govchim.ittechnologynetworks.com

Chemoenzymatic Flow Processes: A particularly promising avenue is the development of telescoped continuous flow processes that combine chemical and enzymatic steps. nih.govacs.org For the synthesis of this compound, this would involve the biocatalytic reduction of the ketone within a flow reactor.

Key technologies and research focuses include:

Immobilized Enzyme Reactors: To enable continuous operation and catalyst reuse, the alcohol dehydrogenase can be immobilized onto a solid support (e.g., polymers, silica (B1680970), or Celite). nih.govnih.govresearchgate.net The substrate solution is then passed through a packed-bed reactor containing the immobilized enzyme. nih.gov This approach simplifies product purification, as the biocatalyst is retained within the reactor, and enhances enzyme stability. mdpi.comnih.gov

Telescoped Reactions: Flow systems allow for the sequential coupling of multiple reaction steps without intermediate isolation. mdpi.comuc.pttue.nl A process for this compound could involve a first reactor for the asymmetric reduction, followed by in-line extraction and purification modules, or even subsequent reaction steps to convert the alcohol into a downstream product. acs.org

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Scalability | Difficult, requires re-optimization | Easier, by extending operation time or "numbering-up" reactors chim.it |

| Safety | Higher risk with large volumes of hazardous materials | Improved, small reactor volumes, better heat control mdpi.comnih.gov |

| Process Control | Less precise, potential for hotspots and concentration gradients | Precise control over temperature, pressure, and residence time chim.it |

| Catalyst Handling | Homogeneous catalysts require separation; heterogeneous can be difficult to handle | Ideal for immobilized catalysts (packed-bed reactors), simplifying reuse nih.gov |

Exploration of Novel Catalytic Applications Beyond Traditional Organic Synthesis

The chiral scaffold of this compound makes it an attractive starting point for the design of novel chiral ligands for asymmetric catalysis. tcichemicals.commdpi.com Chiral ligands are crucial for creating catalysts that can control the stereochemical outcome of a chemical reaction, a fundamental need in the synthesis of pharmaceuticals and other fine chemicals. csic.es

Development of Chiral Ligands: The hydroxyl group of the alcohol provides a functional handle for derivatization into various ligand classes. Research in this area would focus on synthesizing libraries of ligands derived from this compound and screening them in a range of metal-catalyzed reactions.

Potential ligand types and applications include:

P-Chiral Phosphine Ligands: The alcohol can be converted into a chiral phosphine, a privileged class of ligands in asymmetric catalysis. tcichemicals.comsigmaaldrich.comnih.govambeed.com The bulky and electron-rich 2,4,5-trimethylphenyl group would create a unique steric and electronic environment around a metal center, potentially leading to high enantioselectivity in reactions like asymmetric hydrogenation or cross-coupling. sigmaaldrich.comnih.gov

Chiral Schiff-Base and Oxazoline (B21484) Ligands: The chiral amine derived from the alcohol can be used to synthesize chiral Schiff-base or oxazoline ligands. researchgate.net These are particularly effective in copper- or zinc-catalyzed reactions, such as asymmetric Henry (nitro-aldol) reactions. researchgate.net

Bidentate and Tridentate Ligands: By introducing additional coordinating groups, more complex P,N,N- or P,N,O-type ligands could be developed. kpi.ua These multidentate ligands often form more stable and highly active metal complexes, enhancing catalytic performance. kpi.ua

Advanced Materials Science Applications Utilizing the Chiral Scaffold

Development of Chiral Polymers: The chiral alcohol or its derivatives can be used as monomers or as chiral pendants attached to a polymer backbone. kpi.uanih.gov

Chiral Stationary Phases (CSPs): One of the most significant potential applications is in chromatography. By grafting the chiral moiety onto a support like silica, a chiral stationary phase can be created for the separation of enantiomers by HPLC or GC. The specific interactions between the chiral scaffold and analyte enantiomers would enable their resolution.

Enantioselective Membranes: Polymers incorporating the this compound unit could be fabricated into membranes for the large-scale separation of racemic mixtures. This is a highly sought-after technology in the pharmaceutical industry.

Chiral Sensors and Liquid Crystals: The introduction of this specific chiral group into conjugated polymers (like polythiophenes or polyacetylenes) could induce the formation of helical secondary structures. nii.ac.jpnih.gov These chiral, helical polymers can exhibit unique chiroptical properties (e.g., strong circular dichroism signals) that are sensitive to their environment, making them candidates for chiral sensors or components in liquid crystal displays. nii.ac.jp

Q & A

Q. What are the recommended methods for synthesizing (1R)-1-(2,4,5-trimethylphenyl)ethan-1-ol with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via enzymatic resolution or asymmetric catalysis. For example:

-

Enzymatic Acetylation : Use lipases or esterases to resolve racemic mixtures by selectively acetylating the (1R)-enantiomer, followed by hydrolysis to isolate the pure alcohol (analogous to methods described for (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol) .

-

Iron-Catalyzed Hydration : Adapt protocols for Markovnikov-selective hydration of alkynes using Fe(II) phthalocyanine catalysts, as demonstrated for 1-(p-tolyl)ethan-1-ol synthesis .

-

Reduction of Ketones : Reduce 2,4,5-trimethylacetophenone using chiral reducing agents (e.g., CBS reduction) to ensure stereochemical fidelity .

- Key Parameters :

| Parameter | Optimal Conditions |

|---|---|

| Catalyst | Fe(II) phthalocyanine (0.25 mol%) |

| Solvent | Ethanol or dichloromethane |

| Temperature | Room temperature (20–25°C) |

| Yield | 60–80% (typical for analogous systems) |

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use , , and (if applicable) NMR to confirm regiochemistry and substituent positions. Compare spectra with structurally similar alcohols (e.g., 1-(p-tolyl)ethan-1-ol ).

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to verify enantiomeric excess (>99% for pure (1R)-enantiomer) .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for (1R)-1-(4-methylphenyl)ethanol derivatives .

Q. What factors influence the solubility and stability of this compound under experimental conditions?

- Methodological Answer :

- Solubility : The compound is moderately soluble in polar solvents (e.g., ethanol, acetone) due to the hydroxyl group but highly soluble in organic solvents (e.g., dichloromethane, ethyl acetate) .

- Stability : Stable under inert atmospheres but prone to oxidation in the presence of strong oxidizing agents (e.g., CrO). Store at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can contradictory data regarding the reactivity of this compound in different solvent systems be systematically resolved?

- Methodological Answer :

- Controlled Solvent Screening : Test reactivity in solvents of varying polarity (e.g., water, DMSO, THF) while monitoring reaction progress via TLC or GC-MS .

- Kinetic Studies : Compare rate constants () and activation energies () across solvents to identify solvent-dependent mechanistic pathways (e.g., SN1 vs. SN2 in substitution reactions) .

- Computational Modeling : Use density functional theory (DFT) to simulate solvent effects on transition states and intermediate stability .

Q. What strategies are effective for optimizing catalytic efficiency in asymmetric synthesis routes for this compound?

- Methodological Answer :

-

Catalyst Screening : Test chiral ligands (e.g., BINOL, Salen) with transition metals (e.g., Ru, Rh) to enhance enantioselectivity .

-

Reaction Engineering : Optimize parameters such as temperature, pressure, and catalyst loading using design-of-experiments (DoE) approaches .

-

In Situ Monitoring : Employ techniques like IR spectroscopy or flow NMR to track intermediate formation and adjust conditions dynamically .

- Case Study :

| Catalyst | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|

| Fe(II) phthalocyanine | 85 | 67.8 |

| Lipase B (Candida antarctica) | >99 | 72 |

Q. How can computational chemistry predict the biological interactions of this compound?

- Methodological Answer :

- Molecular Docking : Simulate binding affinities with target enzymes (e.g., cytochrome P450) using software like AutoDock Vina .

- QSAR Modeling : Corrogate structural features (e.g., logP, H-bond donors) with mutagenicity or cytotoxicity data from analogous chlorinated phenyl ethanol derivatives .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to assess potential therapeutic applications .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity for structurally similar compounds?

- Methodological Answer :

- Meta-Analysis : Compare datasets from multiple sources (e.g., PubChem, ECHA) to identify outliers or methodological biases .

- Dose-Response Validation : Replicate assays (e.g., Ames test for mutagenicity) under standardized conditions to confirm activity thresholds .

- Structural-Activity Comparison : Use cheminformatics tools (e.g., RDKit) to highlight substituent effects (e.g., methyl vs. chloro groups) on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.